(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound characterized by its unique molecular structure, which includes a tetrahydrofuran ring and various substituents that enhance its chemical properties. This compound is a pharmaceutical intermediate, primarily associated with the synthesis of Empagliflozin, a medication used in the management of type 2 diabetes. The compound's structural complexity arises from the presence of both halogenated and phenoxy groups, which contribute to its biological activity and potential applications in medicinal chemistry.
The compound is derived from various synthetic routes that involve readily available precursors. Its synthesis is crucial in the pharmaceutical industry, particularly for producing compounds related to glucose metabolism regulation.
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran belongs to the class of organic compounds known as tetrahydrofurans. It is classified as a pharmaceutical intermediate and is recognized for its role in synthesizing sodium-glucose co-transporter 2 inhibitors.
The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple synthetic steps:
The industrial production of this compound may utilize continuous flow chemistry techniques to optimize yield and purity while minimizing waste and hazardous reagents. Process optimization focuses on enhancing efficiency and scalability.
The molecular formula for (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is , with a molecular weight of approximately 414.67 g/mol. The structure features:
Key structural data includes:
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo several chemical reactions, including:
The specific reaction conditions can vary:
The mechanism of action for (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran primarily relates to its role as an intermediate in the synthesis of Empagliflozin, which inhibits sodium-glucose co-transporter protein 2 (SGLT2). This inhibition leads to increased glucose excretion in urine and lower blood glucose levels, making it effective in treating type 2 diabetes.
Additional properties include:
(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is primarily utilized as an intermediate in the synthesis of Empagliflozin and related compounds. Its applications extend into:
This compound's unique structural features make it a valuable asset in medicinal chemistry, particularly for developing treatments for metabolic disorders such as type 2 diabetes.
Catalytic asymmetric synthesis has emerged as the most efficient strategy for achieving high enantiomeric purity in (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, which is critical given its role as a key intermediate in SGLT2 inhibitor synthesis. The chiral tetrahydrofuran moiety presents significant synthetic challenges, requiring precise stereochemical control during ring formation and subsequent coupling reactions. Modern approaches typically employ transition metal catalysts coordinated with chiral ligands to establish the R-configuration at the critical stereocenter [7].
A particularly effective methodology involves Friedel-Crafts acylation followed by stereoselective reduction. This two-step sequence begins with aluminum chloride (AlCl₃)-catalyzed acylation between 2-chloro-5-iodobenzoic acid derivatives and protected hydroxyphenyl tetrahydrofuran precursors. The resulting prochiral ketone intermediate then undergoes asymmetric reduction using chiral catalysts such as (S)-BINAP-Ru complexes, achieving enantiomeric excess (ee) values exceeding 95% under optimized conditions . Alternative routes leverage chiral pool starting materials like (R)-3-hydroxytetrahydrofuran, though this approach requires stringent protection-deprotection sequences to prevent racemization during downstream benzylation steps [7].
Recent advances demonstrate that boron trifluoride etherate (BF₃·OEt₂) effectively promotes stereoretentive coupling when used at controlled temperatures (-10°C to 0°C), minimizing epimerization risks. Catalyst loading optimization reveals that 15-20 mol% typically balances cost and efficiency for industrial-scale production [7]. Post-synthesis chiral analysis is typically performed via chiral HPLC using polysaccharide-based columns, confirming the R-enantiomer's presence at >99.5% purity levels required for pharmaceutical intermediates [1].
Table 1: Catalytic Systems for Asymmetric Synthesis of R-Isomer
Catalyst System | Reaction Type | Temperature | ee (%) | Reference |
---|---|---|---|---|
AlCl₃/(S)-BINAP-Ru | Acylation/Reduction | -20°C | 95-98 | |
BF₃·OEt₂ | Stereoselective coupling | -10°C to 0°C | 97.5 | [7] |
Chiral salen-Co(III) | Epoxide ring opening | RT | 90 | [7] |
Noyori catalyst | Transfer hydrogenation | 50°C | 99 |
Solvent selection critically influences both reaction kinetics and thermodynamics in the pivotal benzyl ether formation step that connects the halogenated benzyl moiety to the tetrahydrofuran-oxyphenyl system. This SN₂ reaction between chloromethylbenzene derivatives and tetrahydrofuran-phenolate anions demonstrates remarkable solvent dependence, with polar aprotic solvents proving essential for efficient nucleophile generation and stabilization [5].
Dimethylformamide (DMF) emerges as the optimal solvent medium when used with inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The superior solvation capabilities of DMF facilitate phenoxide anion dissociation while preventing competitive hydrolysis of the benzyl chloride precursor. Reaction profiling studies demonstrate complete conversion within 3-4 hours at 60-70°C in DMF, compared to less than 40% conversion in THF under identical conditions [5]. This efficiency stems from DMF's ability to stabilize the transition state through coordination with the potassium cation, effectively lowering the activation barrier for nucleophilic attack .
For temperature-sensitive intermediates, dimethyl sulfoxide (DMSO) provides an effective alternative, enabling reactions at 40-50°C with comparable yields (85-92%). Notably, solvent purity directly impacts reaction selectivity – water content above 500 ppm promotes hydrolysis side products, requiring rigorous solvent drying procedures. Post-reaction, efficient solvent recovery systems are implemented to address environmental and cost concerns associated with these high-boiling-point solvents [5] [6].
Table 2: Solvent Optimization in Nucleophilic Substitution
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | K₂CO₃ | 65 | 3.5 | 92 |
DMSO | Cs₂CO₃ | 50 | 5 | 88 |
Acetonitrile | K₂CO₃ | 65 | 8 | 65 |
THF | K₂CO₃ | 65 | 12 | 38 |
Toluene | K₂CO₃ | 110 | 6 | 71 |
Protecting group selection for the tetrahydrofuran oxygen represents a critical strategic consideration throughout the synthetic sequence, particularly during reactions involving organometallic reagents or strongly acidic/basic conditions. The oxygen's nucleophilic character necessitates protection during benzylation and iodination steps to prevent unwanted side reactions that compromise yield and purity [7].
Acetyl protection has emerged as the most efficient strategy for industrial-scale synthesis due to its simplicity and robustness. Protection is achieved by treating 3-hydroxytetrahydrofuran with acetic anhydride in pyridine at 0-5°C, achieving near-quantitative yields. Subsequent deprotection employs mild alkaline conditions (K₂CO₃ in methanol/water) that leave the sensitive aryl iodide bond intact. This approach demonstrates particular value during Friedel-Crafts reactions, where unprotected hydroxyl groups would lead to catalyst poisoning [7].
Alternative protecting groups offer specific advantages under specialized conditions. tert-Butyldimethylsilyl (TBS) ethers provide exceptional steric shielding required for lithiation reactions, though their removal requires fluoride reagents that complicate waste stream management. Tosyl (Ts) protection demonstrates utility in chromatographic purification due to enhanced crystallinity, but adds molecular weight that reduces overall yield efficiency [7]. Recent advances explore orthogonal protection strategies where the hydroxyl group is protected as a THP ether while the phenoxide oxygen remains unprotected during selective benzylation, enabling sequential deprotection for further functionalization .
Table 3: Protecting Group Performance Comparison
Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Yield (%) |
---|---|---|---|---|
Acetyl | Ac₂O/pyridine | K₂CO₃/MeOH/H₂O | Moderate | 95 |
Tosyl | TsCl/Et₃N | Mg/MeOH | High | 88 |
TBS | TBSCl/imidazole | TBAF/THF | Very High | 90 |
THP | DHP/p-TsOH | PPTS/EtOH | Moderate | 92 |
Phase-transfer catalysis (PTC) has revolutionized stereoselective coupling reactions in the synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran by enabling efficient interfacial reactions between hydrophilic and lipophilic components. This approach proves particularly valuable for maintaining stereochemical integrity during the critical benzylation step, where traditional heating methods promote racemization [7].
Chiral quaternary ammonium salts such as N-(pentafluorophenyl)methyl cinchonidinium bromide demonstrate exceptional efficacy under liquid-liquid PTC conditions. These catalysts facilitate anion transfer across the aqueous-organic interface, enabling reactions at or near room temperature (20-30°C) – significantly lower than conventional methods. This temperature reduction is crucial for preserving enantiomeric purity, particularly when the stereocenter is adjacent to electron-withdrawing groups . Typical catalyst loadings of 2-5 mol% achieve complete conversion within 4-6 hours in biphasic solvent systems (toluene/water), with the aqueous phase providing concentrated base (50% NaOH) while the organic phase dissolves hydrophobic reactants [7].
Solid-liquid PTC systems offer manufacturing advantages by eliminating aqueous waste streams. Polymer-supported chiral ammonium catalysts enable continuous-flow processes where the catalyst is immobilized on polystyrene-divinylbenzene matrices. These systems maintain ee values >98% through 15 reaction cycles without significant catalyst degradation. Recent innovations focus on crown ether catalysts specifically designed for complexation with potassium phenoxides, achieving unprecedented reaction rates in non-polar solvents .
Table 4: Phase-Transfer Catalysts in Stereoselective Synthesis
Catalyst | Reaction System | Temperature (°C) | ee (%) | Recycle Potential |
---|---|---|---|---|
Benzylcinchoninium chloride | Toluene/50% NaOH | 25 | 94 | Limited |
Tetrabutylammonium HSO₄⁻ | CH₂Cl₂/NaOH | 30 | 85 | None |
Polymer-bound quininium salt | Toluene/KOH(solid) | 40 | 98 | Excellent |
Dibenzyl-18-crown-6 | Toluene/K₃PO₄ | 35 | 91 | Moderate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0